molecular formula C19H20N4O3 B2611488 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034435-14-6

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2611488
CAS No.: 2034435-14-6
M. Wt: 352.394
InChI Key: OMLOWNQHLZMXMC-UHFFFAOYSA-N
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Description

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034435-14-6) is a chemical compound with the molecular formula C19H20N4O3 and a molecular weight of 352.4 g/mol . This piperidine-based compound is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of neurological disorders. Its molecular structure, which incorporates a pyrazine-carbonitrile group and a benzyloxyacetyl-piperidine moiety, is characteristic of scaffolds used in the development of ligands for central nervous system (CNS) targets . Piperidine derivatives are extensively studied as potent and selective antagonists for dopamine receptors, such as the D4 receptor (D4R), which is a key target for modulating the cortico-basal ganglia network and is implicated in conditions like Parkinson's disease levodopa-induced dyskinesias . Furthermore, pyrazine derivatives have been explored as inhibitors for enzymes like phosphodiesterase 10 (PDE10), which plays a role in circuits affected by schizophrenia and related psychotic disorders . The specific structure of this compound suggests potential research applications in these areas. It is designed to have drug-like properties suitable for CNS targets, and researchers can utilize it as a key intermediate or building block in the synthesis of more complex molecules or as a reference standard in biological assays . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(2-phenylmethoxyacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c20-11-17-19(22-9-8-21-17)26-16-7-4-10-23(12-16)18(24)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,16H,4,7,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLOWNQHLZMXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzyloxyacetyl piperidine intermediate, which is then coupled with a pyrazine derivative. Key steps may include:

    Formation of Benzyloxyacetyl Piperidine: This can be achieved through the reaction of piperidine with benzyloxyacetyl chloride under basic conditions.

    Coupling with Pyrazine Derivative: The intermediate is then reacted with a pyrazine-2-carbonitrile derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Nitrile reduction can yield primary amines.

    Substitution: Various substituted pyrazine derivatives can be formed depending on the reagents used.

Scientific Research Applications

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and piperidine moieties can facilitate binding to specific molecular targets, while the pyrazine ring can participate in electron transfer processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Notes
Target Compound : 3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Piperidin-3-yloxy, 2-(benzyloxy)acetyl C₁₉H₁₉N₅O₃ 377.39 g/mol High lipophilicity due to benzyloxy group; potential metabolic stability issues .
Analog 1 : 3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Piperidin-3-yloxy, 2-(6-oxopyridazin-1-yl)acetyl C₁₆H₁₆N₆O₃ 340.34 g/mol Polar 6-oxopyridazin-1-yl group may enhance aqueous solubility compared to benzyloxy.
Analog 2 : 3-((1-(2-(3,5-Dimethylisoxazol-4-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Pyrazine-2-carbonitrile Piperidin-3-yloxy, 2-(3,5-dimethylisoxazol-4-yl)acetyl C₁₇H₁₈N₆O₃ 354.36 g/mol Isoxazole ring introduces metabolic stability; lower logP than benzyloxy analog.
Analog 3 : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo-pyrimidine-carbonitrile 4-Cyanobenzylidene, 5-methylfuran-2-yl C₂₂H₁₇N₃O₃S 403.45 g/mol Extended π-system and furan group may improve fluorescence properties; higher melting point (213–215°C).
Analog 4 : Pyrazine-2-carbonitrile (base structure) Pyrazine-2-carbonitrile Unsubstituted C₅H₃N₃ 105.10 g/mol Simple structure; liquid at room temperature (MP: 20°C, BP: 198–200°C) .

Biological Activity

3-((1-(2-(Benzyloxy)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with potential biological activities that have been explored in various studies. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrazine core linked to a benzyloxy-acetyl-piperidine moiety, which is significant for its biological interactions. The structural formula can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃
  • Molecular Weight : 302.33 g/mol

The unique combination of functional groups in this compound is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit strong antimicrobial properties. For instance:

  • A study on related compounds demonstrated effective bactericidal activity against various strains of Staphylococcus, with some derivatives outperforming standard antibiotics like ciprofloxacin in vitro .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 mouse fibroblast cells, it was found that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin .

Table 2: Cytotoxicity Results on L929 Cells

Concentration (µM)Viability (%) after 24hViability (%) after 48h
68798
12109121
507467
1009292

The mechanism of action for the antimicrobial activity of compounds like this one is hypothesized to involve interference with bacterial cell wall synthesis and disruption of biofilm formation. The presence of the -N=CO group in similar compounds has been linked to their effectiveness against resistant strains by inhibiting gene transcription related to biofilm formation .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. Variations in substituents on the piperidine or pyrazine rings can significantly alter the pharmacological profile. For instance, modifications to the benzyloxy group have shown to enhance lipophilicity and improve cell membrane permeability, which are critical factors in drug design .

Case Studies and Research Findings

  • Case Study on Antimicrobial Efficacy : A comparative study involving multiple derivatives showed that those with electron-withdrawing groups on the pyrazine ring exhibited enhanced antibacterial activity against MRSA strains. The study concluded that specific modifications could lead to more potent antimicrobial agents .
  • Cytotoxicity Evaluation : In another investigation, compounds were tested against various cancer cell lines, showing selective cytotoxicity towards tumor cells while sparing normal cells, indicating potential for cancer therapeutic applications .

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